molecular formula C20H31ClN8O5 B6303593 Sar-Pro-Arg-pNA Hydrochloride CAS No. 210158-97-7

Sar-Pro-Arg-pNA Hydrochloride

Cat. No. B6303593
CAS RN: 210158-97-7
M. Wt: 499.0 g/mol
InChI Key: KMSNYOSWLIQVAN-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Pro-Arg-pNA Hydrochloride is an artificial amino acid that has been used in scientific research and laboratory experiments since the 1980s. The compound is derived from the amino acid proline and is composed of a pyrrolidone carboxylic acid (PCA) backbone and a guanidine group attached to the pyrrolidone carboxylic acid. Sar-Pro-Arg-pNA Hydrochloride is used in a variety of research applications, including biochemical and physiological studies, to investigate the effects of the compound on biological samples.

Scientific Research Applications

Sar-Pro-Arg-pNA Hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been used to investigate the effects of the compound on biological samples, such as proteins, enzymes, and cells. Sar-Pro-Arg-pNA Hydrochloride has also been used in studies to investigate the effects of the compound on gene expression, protein folding, and protein-protein interactions.

Mechanism of Action

Sar-Pro-Arg-pNA Hydrochloride is an artificial amino acid that acts as an inhibitor of protein folding and protein-protein interactions. The compound binds to proteins and inhibits their ability to fold and interact with other proteins. The compound also binds to DNA and inhibits transcription, which can lead to changes in gene expression.
Biochemical and Physiological Effects
Sar-Pro-Arg-pNA Hydrochloride has been used in a variety of biochemical and physiological studies. The compound has been found to inhibit the activity of enzymes, such as proteases and kinases, as well as to inhibit protein folding and protein-protein interactions. The compound has also been found to inhibit the activity of transcription factors, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

Sar-Pro-Arg-pNA Hydrochloride has several advantages in laboratory experiments. The compound is easy to synthesize, and its effects are easily observed. The compound is also relatively stable and can be stored for long periods of time. However, the compound can be toxic in high concentrations and can interfere with the activity of enzymes and transcription factors.

Future Directions

The use of Sar-Pro-Arg-pNA Hydrochloride in laboratory experiments could be further explored in a variety of ways. For example, further research could be conducted to explore the effects of the compound on gene expression and protein folding. Additionally, further studies could be conducted to investigate the effects of the compound on other biological processes, such as cell signaling and metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as in the treatment of cancer and other diseases.

Synthesis Methods

Sar-Pro-Arg-pNA Hydrochloride is synthesized using a series of chemical reactions. The first step involves the preparation of a solution of pyrrolidone carboxylic acid (Sar-Pro-Arg-pNA Hydrochloride), which is reacted with guanidine hydrochloride in aqueous solution. This reaction produces a guanidine-substituted Sar-Pro-Arg-pNA Hydrochloride, which is then reacted with sodium borohydride to form the desired product, Sar-Pro-Arg-pNA Hydrochloride.

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYOSWLIQVAN-MOGJOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sar-Pro-Arg-pNA Hydrochloride

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